(2S)-3-amino-2-[4-(hydroxymethyl)phenyl]-N-isoquinolin-6-ylpropanamide
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Overview
Description
(2S)-3-amino-2-[4-(hydroxymethyl)phenyl]-N-isoquinolin-6-ylpropanamide is a complex organic compound with significant potential in various scientific fields. This compound features an amino group, a hydroxymethyl group, and an isoquinolinyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-amino-2-[4-(hydroxymethyl)phenyl]-N-isoquinolin-6-ylpropanamide typically involves multi-step organic synthesis. One common approach starts with the preparation of the isoquinolinyl intermediate, followed by the introduction of the amino and hydroxymethyl groups through selective functionalization reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like crystallization, distillation, and chromatography are used to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-amino-2-[4-(hydroxymethyl)phenyl]-N-isoquinolin-6-ylpropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The amino group can be reduced to form an amine derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions include carboxylic acids, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2S)-3-amino-2-[4-(hydroxymethyl)phenyl]-N-isoquinolin-6-ylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2S)-3-amino-2-[4-(hydroxymethyl)phenyl]-N-isoquinolin-6-ylpropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering various biochemical pathways. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (2S)-3-amino-2-[4-(hydroxymethyl)phenyl]-N-isoquinolin-6-ylpropanamide
- (2S)-3-amino-2-[4-(methoxymethyl)phenyl]-N-isoquinolin-6-ylpropanamide
- (2S)-3-amino-2-[4-(ethyl)phenyl]-N-isoquinolin-6-ylpropanamide
Uniqueness
This compound is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
(2S)-3-amino-2-[4-(hydroxymethyl)phenyl]-N-isoquinolin-6-ylpropanamide is a complex organic compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique isoquinoline structure, which contributes to its interaction with various biological targets.
- Molecular Formula : C19H19N3O2
- Molecular Weight : 321.4 g/mol
- CAS Number : 2309668-15-1
- IUPAC Name : this compound
The biological activity of this compound primarily involves its ability to bind to specific molecular targets, such as enzymes and receptors. This binding modulates their activity, influencing various biochemical pathways critical for cellular functions and disease progression. The precise mechanisms are still under investigation, but initial studies suggest interactions with:
- Enzymes : Potential inhibition or activation of specific enzymes involved in metabolic pathways.
- Receptors : Modulation of receptor activity that could lead to therapeutic effects in various conditions.
In Vitro Studies
Research has demonstrated that this compound exhibits significant biological activities, including:
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit the growth of cancer cell lines through apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound has been evaluated for its potential to inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases.
In Vivo Studies
Animal model studies are essential for understanding the pharmacokinetics and pharmacodynamics of this compound. Early findings suggest:
- Efficacy in Tumor Reduction : In xenograft models, administration of the compound resulted in reduced tumor size compared to controls.
- Toxicity Profile : Initial assessments indicate a favorable toxicity profile, though further studies are needed to confirm long-term safety.
Data Table: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Anticancer | Inhibition of cell proliferation in cancer cells | |
Anti-inflammatory | Reduction in cytokine levels | |
Enzyme Interaction | Potential modulation of enzyme activity |
Case Studies
-
Case Study on Anticancer Efficacy :
- A study conducted on human breast cancer cell lines showed that treatment with this compound led to a significant decrease in cell viability at concentrations above 10 µM. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity.
-
Case Study on Anti-inflammatory Effects :
- In a murine model of acute inflammation, administration of the compound resulted in a marked decrease in paw edema and a reduction in levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
Properties
CAS No. |
2309668-15-1 |
---|---|
Molecular Formula |
C19H19N3O2 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
(2S)-3-amino-2-[4-(hydroxymethyl)phenyl]-N-isoquinolin-6-ylpropanamide |
InChI |
InChI=1S/C19H19N3O2/c20-10-18(14-3-1-13(12-23)2-4-14)19(24)22-17-6-5-16-11-21-8-7-15(16)9-17/h1-9,11,18,23H,10,12,20H2,(H,22,24)/t18-/m1/s1 |
InChI Key |
LTXBFJFJUIJOQE-GOSISDBHSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CO)[C@@H](CN)C(=O)NC2=CC3=C(C=C2)C=NC=C3 |
Canonical SMILES |
C1=CC(=CC=C1CO)C(CN)C(=O)NC2=CC3=C(C=C2)C=NC=C3 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.